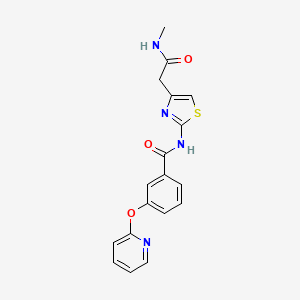![molecular formula C15H20Cl2N2O4S B2664456 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide CAS No. 341964-66-7](/img/structure/B2664456.png)
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide” is a complex organic molecule. It contains several functional groups, including an amide group, a sulfinyl group, and a dichloroaniline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dichloroaniline group would likely contribute to the aromaticity of the molecule, while the amide and sulfinyl groups could participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the physical and chemical properties of this compound. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the amide and sulfinyl groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Efficient Sulfamoylation
Research indicates that solvents like N,N-dimethylacetamide enhance the sulfamoylation reactions of hydroxyl groups. Such reactions are essential for modifying chemical structures to explore new functionalities or improve existing ones. This process is pivotal in synthesizing sulfamates with high yield and can be applied to a wide range of hydroxyl-containing compounds (Okada, Iwashita, & Koizumi, 2000).
Allosteric Modifiers of Hemoglobin
The design, synthesis, and testing of novel compounds for their ability to decrease the oxygen affinity of human hemoglobin A have been studied. Compounds structurally related to the target chemical have shown significant allosteric effects on hemoglobin, suggesting potential applications in medical research areas requiring modulation of oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).
Chemiluminescence from Sulfinyl-Substituted Compounds
The study on the singlet oxygenation leading to sulfinyl-substituted bicyclic dioxetanes highlights the application of such compounds in chemiluminescence. These findings are crucial for developing new chemiluminescent markers or probes in biochemical and medical research (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Stabilisation and Reactivity in N,N-Dimethylacetamide
Research on the stabilization of certain reactive ions in N,N-dimethylacetamide opens avenues for novel chemical synthesis pathways. This solvent's ability to stabilize and react with specific ions to produce desired compounds has implications for synthesizing new materials or intermediates in pharmaceuticals and materials science (Ahrika, Auger, & Paris, 1999).
Protective Effects Against Excitotoxic Death
Dimethyl sulfoxide, a related compound, has been shown to inhibit glutamate responses in neurons and protect against excitotoxic death. Although this research is more aligned with pharmacological applications, it highlights the potential for related compounds in studying neuroprotection and mechanisms of neuronal injury (Lu & Mattson, 2001).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its intended use or biological activity. If it’s a drug candidate, future research could involve optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-[2-(dimethylamino)-2-oxoethyl]sulfinylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-9(2)23-13-6-12(10(16)5-11(13)17)18-14(20)7-24(22)8-15(21)19(3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKZYHAZNKRZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)CC(=O)N(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2664375.png)
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)
![Methyl 6-(2-(4-chlorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2664380.png)

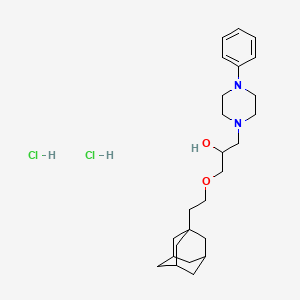
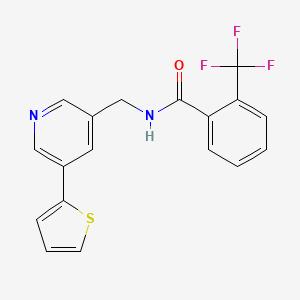

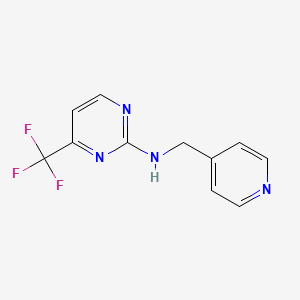
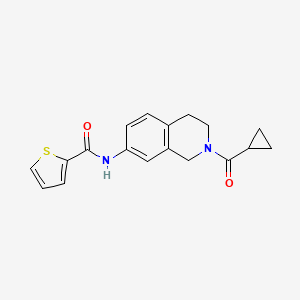
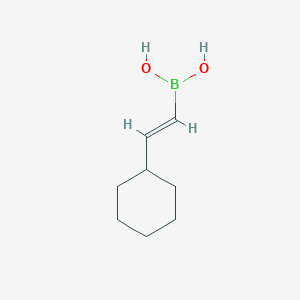

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2664395.png)
